3-[4-(dimethylamino)phenyl]-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[4-(dimethylamino)phenyl]-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylamino)phenyl]-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(dimethylamino)phenyl]-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-[4-(dimethylamino)phenyl]-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)phenyl]-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one .
- 4-(dimethylamino)phenyldiphenylphosphine .
Uniqueness
Compared to similar compounds, 3-[4-(dimethylamino)phenyl]-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C18H25N5O3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylpropyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H25N5O3/c1-22(2)15-6-4-14(5-7-15)16-20-18(26-21-16)17(24)19-8-3-9-23-10-12-25-13-11-23/h4-7H,3,8-13H2,1-2H3,(H,19,24) |
InChI Key |
HFCPYHBIOPIBBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCCN3CCOCC3 |
Origin of Product |
United States |
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